molecular formula C22H16Br2N2O3 B11697513 N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide

N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide

Katalognummer: B11697513
Molekulargewicht: 516.2 g/mol
InChI-Schlüssel: BVSBSJQBLYSULR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE is a synthetic organic compound that features a benzoyl group and bromophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of a bromophenyl compound.

    Amidation Reaction:

    Coupling Reactions: The final step might involve coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized under strong oxidative conditions.

    Reduction: The bromophenyl groups can be reduced to phenyl groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or ligand in biochemical assays to study protein-ligand interactions.

Wirkmechanismus

The mechanism of action for N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-BENZOYL-4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)FORMAMIDO]ACETAMIDE: Similar structure with chlorine atoms instead of bromine.

    N-(2-BENZOYL-4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDE: Similar structure with methoxy groups instead of bromine.

Uniqueness

N-(2-BENZOYL-4-BROMOPHENYL)-2-[(4-BROMOPHENYL)FORMAMIDO]ACETAMIDE is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms can also affect the compound’s electronic properties, making it distinct from its chlorine or methoxy analogs.

Eigenschaften

Molekularformel

C22H16Br2N2O3

Molekulargewicht

516.2 g/mol

IUPAC-Name

N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-4-bromobenzamide

InChI

InChI=1S/C22H16Br2N2O3/c23-16-8-6-15(7-9-16)22(29)25-13-20(27)26-19-11-10-17(24)12-18(19)21(28)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,29)(H,26,27)

InChI-Schlüssel

BVSBSJQBLYSULR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.